molecular formula C9H19NO6 B605432 Aminooxy-PEG3-acid CAS No. 1807540-79-9

Aminooxy-PEG3-acid

Cat. No.: B605432
CAS No.: 1807540-79-9
M. Wt: 237.25
InChI Key: HCDJNGXHQUUUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG3-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of an aminooxy group and a terminal carboxylic acid. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

Aminooxy-PEG3-acid, also known as this compound HCl salt, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are the proteins that it is designed to degrade through the ubiquitin-proteasome system .

Mode of Action

This compound interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This is achieved through the two different ligands connected by the this compound linker . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein close to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, this compound can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

Polyethylene glycol (PEG) compounds are known to be non-toxic, non-immunogenic, and hydrophilic . These properties can enhance the solubility and bioavailability of the compounds to which they are attached .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target protein. By causing the degradation of the target protein, this compound can influence the cellular processes in which the target protein is involved . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the formation of the oxime bond between this compound and the aldehyde group . Additionally, the presence of other molecules could potentially interfere with the binding of the ligands to their respective targets . .

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG3-acid plays a crucial role in biochemical reactions, primarily through its ability to form oxime bonds with aldehyde and ketone groups. This reaction is highly specific and efficient, making this compound an ideal reagent for labeling and modifying biomolecules. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to modify proteins by attaching PEG chains, which can enhance their solubility and stability .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. By attaching PEG chains to proteins, this compound can alter their localization, stability, and interactions with other cellular components. This can lead to changes in cell function, such as altered signaling pathways and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of oxime bonds with aldehyde and ketone groups on biomolecules. This reaction is facilitated by the aminooxy group, which reacts with the carbonyl group to form a stable oxime linkage. This modification can alter the activity and function of the target biomolecule, potentially leading to changes in enzyme activity, protein-protein interactions, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to modify proteins and other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as altered cellular function and metabolic disturbances. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels. For example, the modification of proteins with this compound can alter their degradation rates and interactions with other metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chains attached to the compound can enhance its solubility and facilitate its movement within the cellular environment. This can lead to changes in the localization and accumulation of the modified biomolecules, potentially affecting their activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules. For example, the modification of proteins with this compound can alter their localization to the nucleoplasm, cytoplasm, or other cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG3-acid can be synthesized through a series of chemical reactions involving the coupling of aminooxy groups with PEG chains. The typical synthetic route involves the reaction of aminooxy compounds with PEG derivatives under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-PEG3-acid is unique due to its specific combination of an aminooxy group and a terminal carboxylic acid, which provides versatility in bioconjugation and the formation of stable oxime bonds. Its hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various applications in chemistry, biology, and medicine .

Biological Activity

Aminooxy-PEG3-acid, a polyethylene glycol (PEG)-based compound, is increasingly recognized for its significant biological activity, particularly in the fields of biochemistry and molecular biology. Its primary application lies in its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action
this compound functions primarily as a linker that facilitates the interaction between target proteins and E3 ubiquitin ligases. By forming a bridge between these entities, it promotes the ubiquitination and subsequent degradation of specific proteins through the ubiquitin-proteasome system.

Mode of Action
The compound operates by forming oxime bonds with aldehyde or ketone groups present on target proteins. This reaction is highly specific and efficient, allowing for stable conjugate formation essential for various biochemical applications .

Biochemical Pathways
this compound significantly influences the ubiquitin-proteasome pathway. By tagging proteins for degradation, it alters cellular processes such as signaling pathways and gene expression. The ability to modify proteins with PEG chains enhances their solubility and stability, which is crucial for therapeutic applications.

Pharmacokinetics
Compounds like this compound are generally non-toxic and non-immunogenic due to their PEG structure. This hydrophilicity contributes to their favorable pharmacokinetic profiles, making them suitable for in vivo applications.

Cellular Effects

Impact on Cell Signaling
The modification of proteins using this compound can lead to significant changes in cell signaling pathways. For instance, when attached to signaling proteins, it can alter their localization and interactions with other cellular components, thereby affecting cellular metabolism and function .

Case Studies and Applications

  • Dual Protein Labeling : A study demonstrated the use of this compound in dual protein labeling via oxime ligation. The compound was utilized to modify both a model protein (GFP) and a therapeutically relevant protein (CNTF), leading to the formation of multifunctional protein assemblies that were successfully internalized by T-leukemia cells .
  • ADP-Ribosylation Monitoring : Another significant application involved using this compound as a probe to monitor ADP-ribosylation in cells. This study highlighted its utility in detecting mono-ADP-ribosylation catalyzed by PARP enzymes, providing insights into cellular signaling mechanisms under various conditions .
  • Hydrogel Formation : Research also indicated that this compound could be employed in creating biocompatible hydrogels through oxime click chemistry. These hydrogels support cell adhesion and viability, showcasing potential applications in tissue engineering .

Summary of Research Findings

Study Focus Findings
Dual Protein LabelingSuccessful modification of GFP and CNTF using this compound led to complex protein assemblies .
ADP-Ribosylation MonitoringEnabled detection of PARP-mediated modifications in live cells, revealing insights into signaling pathways .
Hydrogel FormationDemonstrated potential for use in tissue engineering by supporting cell viability within oxime cross-linked gels .

Properties

IUPAC Name

3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDJNGXHQUUUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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